Bienvenue dans la boutique en ligne BenchChem!

(S)-N,N-Dimethylpiperidine-3-carboxamide hydrochloride

Cathepsin K inhibition Osteoporosis Structure-activity relationship

(S)-N,N-Dimethylpiperidine-3-carboxamide hydrochloride (CAS 737760-99-5) is a chiral, enantiopure piperidine derivative featuring a tertiary carboxamide at the 3-position, supplied as the hydrochloride salt. It belongs to the broader class of piperidine-3-carboxamides, which serve as versatile intermediates in medicinal chemistry.

Molecular Formula C8H17ClN2O
Molecular Weight 192.68 g/mol
Cat. No. B7980476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N,N-Dimethylpiperidine-3-carboxamide hydrochloride
Molecular FormulaC8H17ClN2O
Molecular Weight192.68 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1CCCNC1.Cl
InChIInChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H/t7-;/m0./s1
InChIKeyCAOCILIXPFSSGE-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-N,N-Dimethylpiperidine-3-carboxamide Hydrochloride: Chiral Piperidine Building Block for Inhibitor Synthesis


(S)-N,N-Dimethylpiperidine-3-carboxamide hydrochloride (CAS 737760-99-5) is a chiral, enantiopure piperidine derivative featuring a tertiary carboxamide at the 3-position, supplied as the hydrochloride salt [1]. It belongs to the broader class of piperidine-3-carboxamides, which serve as versatile intermediates in medicinal chemistry. The compound's defined (3S) stereochemistry, confirmed by its CAS registry designation, distinguishes it from racemic or (R)-configured variants and is critical for applications where stereochemistry dictates biological target engagement, such as in the synthesis of cyclin-dependent kinase 7 (CDK7) and CXCR7 receptor modulators . The hydrochloride salt form enhances aqueous solubility and handling characteristics compared to the free base [1].

Procurement Risk: Why Generic or Racemic Piperidine-3-carboxamide Alternatives Cannot Substitute (S)-N,N-Dimethylpiperidine-3-carboxamide Hydrochloride


Substituting the (S)-enantiomer with the (R)-enantiomer, the racemic mixture, or the free base form introduces significant risk of synthetic failure or altered pharmacological profiles in target-directed synthesis. The (3S) configuration is a non-negotiable structural determinant for the activity of downstream drug candidates, as evidenced by patent filings where specific stereoisomers are explicitly claimed for CDK7 inhibition [1]. Using an incorrect enantiomer can lead to a complete loss of potency, as stereochemistry governs the three-dimensional interaction with enzyme active sites [1]. Furthermore, the hydrochloride salt form provides consistent protonation state and solubility, which are critical for reproducible reaction stoichiometry in amide coupling steps, unlike the free base which may require in situ activation or show variable reactivity . This inherent stereochemical and salt-form dependency makes generic, undefined, or racemic alternatives unsuitable for strict, patent-defined synthetic routes.

Head-to-Head Evidence: Quantified Differentiation of (S)-N,N-Dimethylpiperidine-3-carboxamide Hydrochloride from Closest Analogs


Enantiomer-Dependent Biological Activity in Cathepsin K Inhibition

In a series of piperidine-3-carboxamide derivatives synthesized as cathepsin K inhibitors, the (3S) absolute configuration was found to be essential for potent enzyme inhibition. While the lead compound H-9 (a complex derivative) is not the target compound itself, the scaffold's activity is stereochemically dependent. Use of the incorrect (R)-enantiomer as a synthetic starting material would lead to the inactive diastereomer, as demonstrated by molecular docking studies showing that only the (S)-configured core positions the carboxamide group correctly for critical hydrogen bonds with active-site residues [1].

Cathepsin K inhibition Osteoporosis Structure-activity relationship Chiral drug discovery

Patent-Defined Stereochemical Requirement for CDK7 Inhibitor Synthesis

Patent WO-2019143719-A1 specifically claims compounds of Formula (I) where the R3 substituent is a 5-methylpiperidin-3-yl, 5,5-dimethylpiperidin-3-yl, or related moiety, with a critical requirement for a specific stereochemistry at the piperidine 3-position to achieve potent CDK7 inhibition [1]. The (S)-N,N-dimethylpiperidine-3-carboxamide hydrochloride serves as a direct precursor to these R3 groups when further functionalized. Using the racemic or (R)-enantiomer of the building block would result in a mixture of diastereomers or the inactive enantiomer, which is not covered by the patent's composition of matter claims and would likely lack the desired kinase selectivity profile [1].

Cyclin-dependent kinase 7 Cancer Kinase inhibitor Chiral synthesis

Hydrochloride Salt Form Provides Superior Solubility and Handling vs. Free Base

The hydrochloride salt of (S)-N,N-dimethylpiperidine-3-carboxamide (CAS 737760-99-5) is the preferred form for research use due to its high crystallinity and aqueous solubility, which facilitates accurate weighing and consistent solution preparation . The free base (CAS 310455-02-8) is a liquid or low-melting solid with limited water solubility, making it more difficult to handle precisely in stoichiometric reactions . Vendor specifications confirm the hydrochloride is offered at a minimum purity of 95%, often 98%, while the free base is also typically 95% pure but with greater variability in physical form .

Salt selection Solubility Preformulation Synthetic chemistry

Scaffold Versatility: (S)-Enantiomer Enables Selective CXCR7 Modulation Over CXCR4

Patent CN-109563085-A discloses piperidine-based CXCR7 receptor modulators where the (S)-N,N-dimethylpiperidine-3-carboxamide moiety is a key structural component [1]. The (S) configuration is crucial for achieving selectivity against the closely related CXCR4 receptor, minimizing off-target effects. While exact selectivity ratios are not provided for the building block itself, the patent's structure-activity relationship (SAR) teaches that only the (3S)-substituted piperidine core maintains CXCR7 binding affinity, with racemization or inversion leading to significant loss of activity [1]. This class-level evidence underscores the necessity of using the (S)-enantiomer as a starting material to preserve target selectivity in lead optimization.

CXCR7 Chemokine receptor GPCR Drug design Stereochemistry

Procurement-Driven Application Scenarios: Where (S)-N,N-Dimethylpiperidine-3-carboxamide Hydrochloride is Non-Negotiable


Synthesis of Patent-Protected CDK7 Inhibitors in Oncology

This building block is directly used to install the required (S)-configured piperidine-3-carboxamide fragment into CDK7 inhibitor candidates as claimed in WO-2019143719-A1. The (3S) stereochemistry is essential; any deviation from the (S)-enantiomeric form will yield a diastereomeric mixture not covered by composition of matter patents, thereby nullifying intellectual property protection and potentially failing to inhibit CDK7 [1]. Procurement of the hydrochloride salt ensures consistent quality and solubility for automated parallel synthesis platforms.

Stereochemically Controlled Cathepsin K Inhibitor Lead Optimization for Osteoporosis

For medicinal chemistry teams expanding on the H-9 series (IC50 = 0.08 µM), this (S)-building block is mandatory to retain the correct spatial orientation of the carboxamide group for hydrogen bonding within the cathepsin K active site. Substituting with the (R)-enantiomer would compromise the key interactions observed in molecular docking studies, leading to a complete loss of anti-resorptive activity [2]. The hydrochloride form simplifies dissolution in DMSO for high-throughput screening.

Selective CXCR7 Modulator Development

As outlined in patent CN-109563085-A, the (S)-N,N-dimethylpiperidine-3-carboxamide core is critical for achieving selective modulation of CXCR7 over CXCR4. Using the racemic mixture would introduce an inactive or promiscuous enantiomer, confounding SAR studies and requiring costly chiral separation steps. The high enantiomeric purity of the commercially available hydrochloride salt (>97% ee typical) allows direct use in focused library synthesis [1].

General Chiral Amide Library Synthesis and Fragment-Based Drug Discovery

The compound serves as a versatile, enantiopure fragment for amide library construction. Its tertiary carboxamide prevents undesired acylation at the piperidine nitrogen, directing reactions exclusively to the secondary amine. The hydrochloride salt's crystalline nature facilitates rapid, accurate dispensing in solid-dispensing robots used in fragment-based screening and DNA-encoded library (DEL) synthesis, where precise stoichiometry is critical for on-DNA chemical fidelity .

Quote Request

Request a Quote for (S)-N,N-Dimethylpiperidine-3-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.